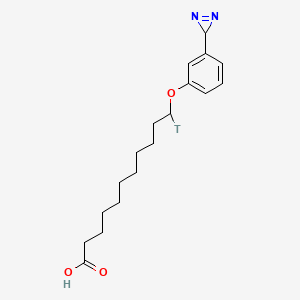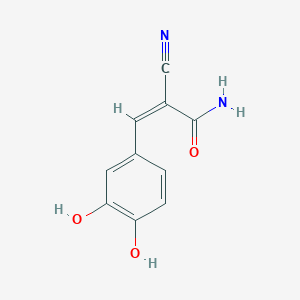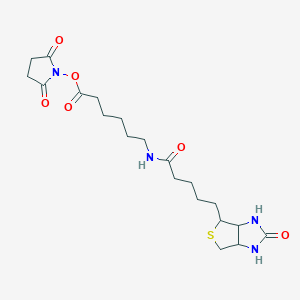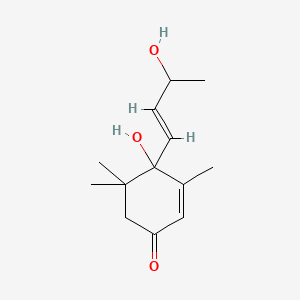
PHORBOL-12-RETINOATE-13-ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phorbol-12-retinoate-13-acetate: is a synthetic compound derived from phorbol and retinoic acid. It is known for its biological activity and is used in various scientific research applications. This compound is particularly interesting due to its potential in cancer research and its role as a tumor promoter.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phorbol-12-retinoate-13-acetate typically starts with phorbol-13-acetate-20-tritylether. This intermediate is acylated using a carbodiimide method to yield its 12-retinoate. The resulting compound is then detritylated by acidic methanol to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process requires careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Phorbol-12-retinoate-13-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Phorbol-12-retinoate-13-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of phorbol esters and retinoic acid derivatives.
Biology: The compound is employed in cell biology to investigate signal transduction pathways and cellular differentiation.
Medicine: this compound is studied for its potential in cancer therapy, particularly in understanding tumor promotion and progression.
Industry: It is used in the development of new pharmaceuticals and as a tool in biochemical research
Mécanisme D'action
Phorbol-12-retinoate-13-acetate exerts its effects by activating protein kinase C (PKC), a family of enzymes involved in various cellular processes. The compound mimics diacylglycerol (DAG), a natural activator of PKC, leading to the activation of downstream signaling pathways. This activation results in changes in gene expression, cell proliferation, and differentiation .
Comparaison Avec Des Composés Similaires
Phorbol-12-retinoate-13-acetate is unique due to its dual structure, combining elements of phorbol esters and retinoic acid derivatives. Similar compounds include:
Phorbol-12-myristate-13-acetate: Another phorbol ester with similar biological activity.
Retinoic acid: A derivative of vitamin A, known for its role in cellular differentiation and proliferation.
Teleocidin B and Aplysiatoxin: These compounds also activate PKC but have different chemical structures.
This compound stands out due to its combined effects of both phorbol and retinoic acid, making it a valuable tool in research.
Propriétés
Numéro CAS |
80188-99-4 |
|---|---|
Formule moléculaire |
C42H56O8 |
Poids moléculaire |
688.9 g/mol |
Nom IUPAC |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C42H56O8/c1-24(16-17-31-26(3)15-12-18-38(31,7)8)13-11-14-25(2)19-34(45)49-37-28(5)41(48)32(35-39(9,10)42(35,37)50-29(6)44)21-30(23-43)22-40(47)33(41)20-27(4)36(40)46/h11,13-14,16-17,19-21,28,32-33,35,37,43,47-48H,12,15,18,22-23H2,1-10H3/b14-11+,17-16+,24-13+,25-19+/t28-,32+,33-,35-,37-,40-,41-,42-/m1/s1 |
Clé InChI |
GTNCUWBKHZZECN-IXTPSRJDSA-N |
SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C |
SMILES isomérique |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C5=C(CCCC5(C)C)C |
SMILES canonique |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
12-O-retinoylphorbol-13-acetate 12-ORPA phorbol-12-retinoate-13-acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)




![N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide](/img/structure/B1236132.png)
![4-[[[[2-(3-Pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1236133.png)




![(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide](/img/structure/B1236141.png)


